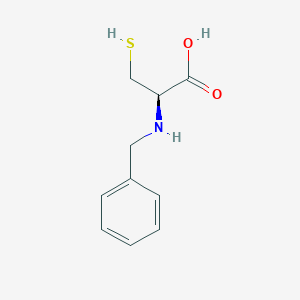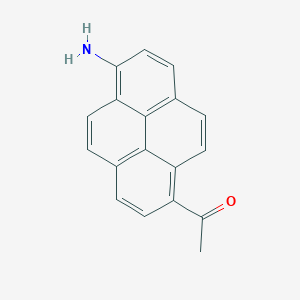
1-(6-Aminopyren-1-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminopyren-1-YL)ethan-1-one is an organic compound with the molecular formula C18H13NO It contains a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Aminopyren-1-YL)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyrene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Aminopyren-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-(6-Aminopyren-1-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its aromatic structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 1-(6-Aminopyren-1-YL)ethan-1-one involves its interaction with various molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions makes it a useful tool in studying oxidative stress and related pathways .
Comparación Con Compuestos Similares
1-Acetylpyrene: Similar structure but lacks the amino group.
1-Pyrenylbut-2-yn-1-one: Contains an alkyne group instead of an ethanone group.
1-Pyrenylmethanol: Contains a hydroxyl group instead of a ketone.
Uniqueness: 1-(6-Aminopyren-1-YL)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the pyrene moiety. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Propiedades
Número CAS |
65838-91-7 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-(6-aminopyren-1-yl)ethanone |
InChI |
InChI=1S/C18H13NO/c1-10(20)13-6-2-11-4-8-15-16(19)9-5-12-3-7-14(13)17(11)18(12)15/h2-9H,19H2,1H3 |
Clave InChI |
YDIWMXNUOFSHSN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


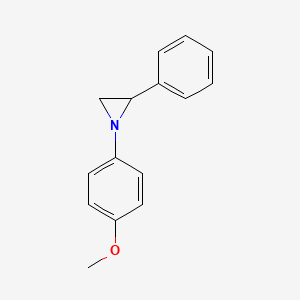
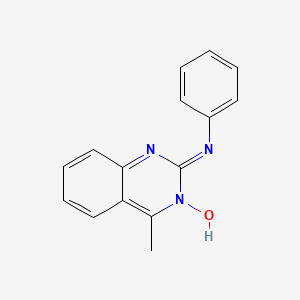

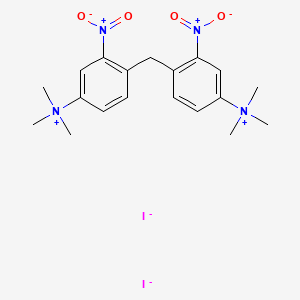

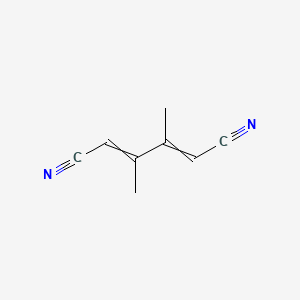
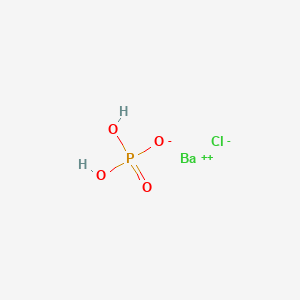
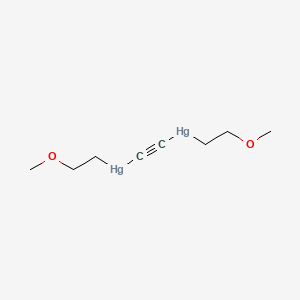
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
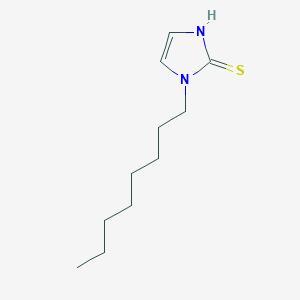
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-chloro-2,3-dihydro-](/img/structure/B14486433.png)


